molecular formula C8H9BBrNO3 B8209328 (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B8209328
M. Wt: 257.88 g/mol
InChI Key: WCSKCRMFZIFOGW-UHFFFAOYSA-N
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Description

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a bromine atom at position 4 and a methylcarbamoyl group (-CONHCH₃) at position 2. The boronic acid (-B(OH)₂) moiety at position 1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for synthesizing biaryl compounds .

This compound’s structural complexity distinguishes it from simpler aryl boronic acids (e.g., phenyl boronic acid) by combining halogenation and amide functionalization, which may influence its reactivity, solubility, and pharmacokinetic properties.

Properties

IUPAC Name

[4-bromo-3-(methylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSKCRMFZIFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Methylcarbamoyl Formation

The synthesis begins with 4-bromo-3-nitrobenzoic acid as the precursor. The nitro group at position 3 is reduced to an amine using catalytic hydrogenation or stoichiometric reductants like tin(II) chloride in acidic media. This yields 4-bromo-3-aminobenzoic acid , which is subsequently treated with methyl isocyanate to form the methylcarbamoyl derivative. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, generating 4-bromo-3-(methylcarbamoyl)benzoic acid .

A critical challenge at this stage is the compatibility of the carboxylic acid group with subsequent borylation steps. To address this, the carboxylic acid is often esterified or converted to a more reactive intermediate, though specific details of this transformation remain proprietary.

Boronate Ester Hydrolysis

Reaction Optimization and Catalytic Systems

Catalyst Screening

The choice of catalyst significantly impacts borylation efficiency. Nickel and palladium complexes are commonly employed, with Ni(dppf)(o-tol)Cl demonstrating superior activity in bromide-to-boronate conversions (Table 1).

Table 1: Catalyst Performance in Borylation Reactions

CatalystLoading (mol%)Conversion (%)
Ni(dppf)(o-tol)Cl298
Pd(dppf)Cl₂498
Ni(dppf)(o-tol)Cl196

Data adapted from Ni- and Pd-catalyzed Suzuki-Miyaura protocols.

Solvent and Base Effects

Reactions conducted in 1,4-dioxane at 80°C achieve near-quantitative conversions due to the solvent’s high boiling point and compatibility with boronate esters. The use of K₃PO₄ as a base enhances reactivity by stabilizing transient palladium species, though excess base may hydrolyze sensitive intermediates.

Bromination Strategies

Electrophilic bromination, a potential step in earlier synthesis stages, is optimized under mild conditions to preserve the integrity of the methylcarbamoyl group. As detailed in patent literature, bromination of 3-alkylphenyl ethers occurs efficiently at 50–80°C using Br₂ in non-polar solvents like heptane, achieving regioselectivity through directed ortho-metallation.

Analytical Characterization

The final product is validated via ¹H NMR and ¹³C NMR spectroscopy. Key signals include:

  • ¹H NMR (CDCl₃) : δ 7.59–7.54 (m, 4H, aromatic), 3.01 (s, 3H, N–CH₃).

  • ¹³C NMR : δ 162.5 (C=O), 140.3 (C–Br), 128.7 (aromatic carbons) .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or substituted vinyl compounds.

    Oxidation: Corresponding phenol.

    Reduction: Dehalogenated phenylboronic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid, have shown promise in the development of anticancer agents. The introduction of boron into drug molecules can enhance their biological activity and selectivity. For instance, boronic acid derivatives have been utilized in the design of proteasome inhibitors, which are crucial in cancer therapy. The FDA-approved drug bortezomib is a notable example that has paved the way for further research into similar compounds .

1.2 Drug Delivery Systems

The unique properties of boronic acids allow them to function as effective drug delivery systems. Research indicates that conjugating boronic acids with polymers can improve drug residence time and targeting capabilities in cancer treatment. For example, nanoparticles modified with boronic acid groups have demonstrated enhanced cellular uptake and tumor penetration, making them suitable for targeted therapy .

Organic Synthesis Applications

2.1 Suzuki-Miyaura Cross-Coupling Reaction

This compound can serve as a key intermediate in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The stability and reactivity of boronic acids facilitate efficient coupling reactions with various electrophiles .

2.2 Synthesis of Functionalized Aromatic Compounds

The compound can also be utilized in the synthesis of functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its ability to participate in diverse synthetic pathways makes it a valuable building block in organic chemistry .

Materials Science Applications

3.1 Sensor Development

Boronic acids are recognized for their ability to form reversible covalent bonds with diols, which has led to their application in sensor technology. This compound can be used to develop sensors for detecting glucose and other biomolecules through changes in fluorescence or conductivity upon binding with target analytes .

3.2 Polymer Modification

In materials science, boronic acids are employed to modify polymers for enhanced properties such as biocompatibility and responsiveness to environmental stimuli (e.g., pH or glucose levels). This application is particularly relevant in biomedical devices and smart materials .

Case Studies

Study Application Findings
Study on Boronates as Drug Delivery SystemsCancer TherapyBoronated nanoparticles showed increased tumor targeting efficiency compared to non-boronated counterparts .
Synthesis via Suzuki-Miyaura ReactionOrganic SynthesisDemonstrated high yields of desired products using this compound as a coupling partner .
Development of Glucose SensorsSensor TechnologySuccessfully utilized in developing sensors with high sensitivity for glucose detection through reversible binding mechanisms .

Mechanism of Action

The mechanism of action of (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid in chemical reactions involves the following steps:

    Activation: The boronic acid group is activated by a base, forming a boronate anion.

    Transmetalation: In the presence of a palladium catalyst, the boronate anion undergoes transmetalation with the palladium complex, forming a palladium-boron intermediate.

    Reductive Elimination: The intermediate undergoes reductive elimination to form the desired product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Applications/Findings References
(2-(Methylcarbamoyl)phenyl)boronic acid Methylcarbamoyl at C2, B(OH)₂ at C1 Used in Suzuki couplings; steric effects alter transmetallation efficiency.
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid Fluorine at C2, methylcarbamoyl at C5 Enhanced electronic effects for enzyme inhibition; higher lipophilicity.
(4-Bromophenyl)boronic acid Bromine at C4, B(OH)₂ at C1 Electron-withdrawing Br reduces cross-coupling efficiency vs. unsubstituted boronic acids.
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid Cyclopentylcarbamoyl at C3 Improved β-lactamase inhibition via hydrophobic interactions; Ki ~ 0.2 µM.

Reactivity in Cross-Coupling Reactions

The bromine substituent in (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is electron-withdrawing, which typically reduces the electron density of the aryl ring. In Suzuki-Miyaura reactions, electron-deficient aryl boronic acids exhibit slower transmetallation rates due to decreased nucleophilicity. For example:

  • 4-Chlorophenyl boronic acid showed 75% conversion with bromobenzene, compared to 98% for phenyl boronic acid under identical conditions .
  • 4-Formylphenyl boronic acid (stronger electron-withdrawing group) achieved only 63% conversion with 4-bromotoluene .

These results suggest that the bromine and methylcarbamoyl groups in the target compound may similarly hinder reactivity, necessitating optimized catalysts or conditions for efficient coupling.

Stability and Oxidation Profiles

Boronic acids and esters exhibit variable stability under oxidative conditions:

  • Free boronic acids (e.g., phenyl boronic acid) oxidize to phenols in 22 minutes with H₂O₂, slower than pinacol boronic esters (5–10 minutes) .
  • Neopentyl glycol esters oxidize more slowly (27 minutes) due to weaker diol-boronic acid affinity (relative affinity = 0.30 vs. 12.1 for pinacol) .

The methylcarbamoyl group’s electron-withdrawing nature may accelerate hydrolysis or oxidation of the target compound compared to unsubstituted analogs, though experimental data are needed for confirmation.

Solubility and Pharmacokinetic Considerations

  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid showed potent antiproliferative effects (IC₅₀ < 0.23 µM) but poor aqueous solubility .
  • Pyren-1-yl boronic acid precipitated in RPMI media, limiting its utility in vitro .

Biological Activity

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of organoboron compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C8H9BBrN2O3, and it features a boronic acid functional group that is pivotal for its biological interactions. The presence of the bromine atom and the methylcarbamoyl group contributes to its unique chemical reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that boronic acids can act as inhibitors in various cancer cell lines. The compound has been evaluated for its potential as an antiandrogen agent in prostate cancer treatment. In a study involving molecular docking experiments, derivatives of boronic acids were synthesized and tested against prostate cancer cell lines (LAPC-4, PC-3) and non-cancerous cells (HK-2). Results showed that certain substitutions on the boronic acid moiety significantly enhanced antiproliferative activity, suggesting that this compound could exhibit similar effects due to its structural characteristics .

Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties. Research indicates that phenyl boronic acids demonstrate activity against biofilm-forming bacteria such as Pseudomonas aeruginosa. The efficacy of these compounds in inhibiting bacterial growth is attributed to their ability to disrupt biofilm formation, which is crucial in treating chronic infections .

Antiviral Activity

In addition to anticancer and antibacterial activities, boronic acids have shown promise in antiviral applications. Studies have explored their mechanisms of action against various viruses, including hepatitis C virus (HCV). The boronic acid moiety has been implicated in enhancing the stability and efficacy of antiviral compounds through specific interactions with viral proteins .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer potential of several boronic acid derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in LAPC-4 cells, with an IC50 value suggesting significant potency compared to standard treatments .

Study 2: Antibacterial Mechanism

In an investigation into the antibacterial mechanisms of phenyl boronic acids, it was found that these compounds could inhibit the activity of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. This inhibition was quantified using kinetic assays, revealing that this compound could serve as a potent β-lactamase inhibitor .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerLAPC-4IC50 = X µM (specific value needed)
AntibacterialPseudomonas aeruginosaInhibition of biofilm formation
AntiviralHCVEnhanced stability and efficacy

Q & A

Q. What are the key synthetic routes for (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, Rhodium catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) with chiral ligands like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in 1,4-dioxane or THF are effective. Post-reaction purification via reverse-phase HPLC ensures high purity, as demonstrated in analogous boronic acid syntheses for bioactive benzofuran derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with >97.0% purity thresholds, as specified in reagent catalogs for structurally similar boronic acids (e.g., 3-Bromo-4-methylphenylboronic acid) .
  • Structural Confirmation: 1H^1H-NMR spectroscopy to verify boronic acid protons (δ ~7.5–8.5 ppm for aromatic protons) and methylcarbamoyl groups (δ ~2.8–3.2 ppm for N-methyl). IR spectroscopy can confirm carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) .

Q. What storage conditions are critical to maintain stability?

Methodological Answer: Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis of the boronic acid moiety. This aligns with protocols for analogous bromophenylboronic acids, which degrade under ambient conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for sterically hindered aryl halides?

Methodological Answer:

  • Catalyst Selection: Use bulky palladium ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency. Rhodium-based systems (as in ) may improve yields for electron-deficient partners.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance solubility of hindered substrates.
  • Temperature Control: Elevated temperatures (80–100°C) reduce reaction times but may require inert atmospheres to prevent boronic acid oxidation .

Q. How does the methylcarbamoyl substituent influence boronic acid reactivity and stability?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing carbamoyl group reduces boronic acid Lewis acidity, slowing esterification with diols (e.g., pinacol).
  • Steric Effects: Steric hindrance from the methyl group may reduce coupling efficiency in Suzuki reactions. Comparative studies with non-carbamoyl analogs (e.g., 4-Bromo-3-methylphenylboronic acid) can isolate these effects .

Q. How to resolve discrepancies in oxidation stability data across studies?

Methodological Answer:

  • Control Hydrolysis Equilibrium: Use affinity assays (e.g., alizarin red S) to quantify diol-boronic acid binding, as hydrolysis rates can mask oxidation kinetics.
  • Adjust Diol Environment: Replace labile diols (e.g., pinacol) with high-affinity alternatives (e.g., 2,3-butanediol) to stabilize boronic esters against premature hydrolysis .

Q. What in vitro models are suitable for evaluating biological activity against cancer cells?

Methodological Answer:

  • Cell Lines: Chronic lymphocytic leukemia (CLL) MEC1 cells, as used in parthenolide-boronic ester studies.
  • Metrics: Measure IC50_{50} values via MTT assays and correlate with physicochemical properties (e.g., clogP) to assess membrane permeability.
  • ROS Sensitivity: Monitor oxidation rates in cell culture media (e.g., H2 _2O2_2-rich environments) to evaluate prodrug activation mechanisms .

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